N-(3,4-dimethoxyphenyl)-4-propylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIMETHOXYPHENYL)-4-PROPYL-1-PIPERAZINECARBOXAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENYL)-4-PROPYL-1-PIPERAZINECARBOXAMIDE typically involves the reaction of 3,4-dimethoxyphenylamine with 4-propylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of N-(3,4-DIMETHOXYPHENYL)-4-PROPYL-1-PIPERAZINECARBOXAMIDE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated purification systems also enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENYL)-4-PROPYL-1-PIPERAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes.
Industry: Utilized in the development of corrosion inhibitors for mild steel in acidic environments.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-4-PROPYL-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with comparable chemical properties.
Uniqueness
N-(3,4-DIMETHOXYPHENYL)-4-PROPYL-1-PIPERAZINECARBOXAMIDE stands out due to its unique combination of a piperazine ring with a 3,4-dimethoxyphenyl group and a propyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H25N3O3 |
---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-propylpiperazine-1-carboxamide |
InChI |
InChI=1S/C16H25N3O3/c1-4-7-18-8-10-19(11-9-18)16(20)17-13-5-6-14(21-2)15(12-13)22-3/h5-6,12H,4,7-11H2,1-3H3,(H,17,20) |
InChI Key |
FQPWQBKBIBFVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.